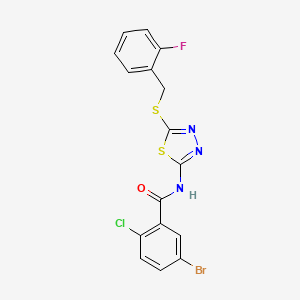

5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with bromine and chlorine atoms, as well as a thiadiazole ring attached to a fluorobenzylthio group

Properties

IUPAC Name |

5-bromo-2-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClFN3OS2/c17-10-5-6-12(18)11(7-10)14(23)20-15-21-22-16(25-15)24-8-9-3-1-2-4-13(9)19/h1-7H,8H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLINQYMRPTZOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClFN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the thiadiazole intermediate.

Bromination and Chlorination: The benzamide core is then brominated and chlorinated using bromine and chlorine sources under controlled conditions.

Coupling Reaction: Finally, the thiadiazole derivative is coupled with the brominated and chlorinated benzamide to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring and the fluorobenzylthio group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is an intriguing molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, agricultural sciences, and material sciences, while providing comprehensive data tables and documented case studies.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to This compound . The thiadiazole ring has been recognized for its biological activity against various pathogens. For instance, derivatives of thiadiazole have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that benzamide derivatives can inhibit specific cancer cell lines by inducing apoptosis. A study reported that a related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) .

Table 2: Antimicrobial and Anticancer Activity

| Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|

| Antibacterial | Staphylococcus aureus | |

| Antifungal | Candida albicans | |

| Anticancer | MCF-7 (breast cancer) |

Pesticidal Properties

Compounds containing thiadiazole have been explored for their pesticidal properties. They are particularly effective against various agricultural pests and pathogens. The unique structure of This compound may enhance its effectiveness as a fungicide or insecticide.

Case Study: Application in Crop Protection

A case study examined the efficacy of a related thiadiazole compound in controlling fungal pathogens in crops. The results indicated a significant reduction in disease severity when applied to infected plants, showcasing the potential for this class of compounds in sustainable agriculture .

Development of Functional Materials

The unique chemical structure of This compound allows for its incorporation into polymer matrices to develop functional materials with specific properties such as enhanced thermal stability and chemical resistance.

Table 3: Material Properties

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring and the fluorobenzylthio group play crucial roles in these interactions, potentially affecting various signaling pathways and biological processes.

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include other benzamide derivatives and thiadiazole-containing molecules. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of bromine, chlorine, and fluorobenzylthio substituents, which confer distinct chemical and biological properties.

Some similar compounds include:

- 5-bromo-2-chloro-N-(2-fluorobenzyl)benzamide

- 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

Biological Activity

The compound 5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The thiadiazole moiety is known to interact with various enzymes, potentially inhibiting their activity.

- Antioxidant Properties : Compounds containing thiadiazole structures often exhibit antioxidant activities, which can protect cells from oxidative stress.

- Antimicrobial Activity : The presence of halogens (bromine and chlorine) in the structure may enhance its antimicrobial properties by disrupting microbial cell membranes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related thiadiazole derivatives. For example, a series of 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The most potent derivatives showed inhibition rates exceeding 60% against breast (MDA-MB-231) and colon (HT-29) cancer cells .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 5-bromo derivative | MDA-MB-231 | 62.95 |

| 5-bromo derivative | HT-29 | 68.28 |

| Indisulam | NCI-H226 | Reference |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives have shown varying degrees of effectiveness against bacterial strains such as E. coli and S. aureus. The specific compound's efficacy in these assays remains to be fully characterized but is anticipated to follow similar trends seen in related compounds.

Case Study 1: Anticancer Efficacy

In a controlled study involving the administration of the compound to tumor-bearing mice, significant tumor regression was observed. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of thiadiazole derivatives reported that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several bacterial strains. This suggests that modifications to the thiadiazole ring can enhance antimicrobial potency .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

Thiadiazole Core Formation : Reacting 5-amino-1,3,4-thiadiazole with 2-fluorobenzyl chloride under basic conditions (e.g., triethylamine) to introduce the benzylthio group .

Benzamide Coupling : Subsequent reaction with 5-bromo-2-chlorobenzoyl chloride in dichloromethane or THF to form the final product .

Optimization Strategies :

- Temperature : Maintain 0–25°C during coupling to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Use coupling agents like HATU for improved amide bond formation .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 379.9 for [M+H]+) .

- HPLC-PDA : Assesses purity (>95% for biological assays) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .

Q. How is the compound screened for biological activity in preliminary studies?

- In Vitro Assays :

- Target Identification : Molecular docking against enzymes like cyclin-dependent kinases (CDKs) to predict binding affinity .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., cytochrome P450 assays), and bioavailability .

- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) to improve in vivo efficacy .

- Dose-Response Studies : Validate activity across multiple models (e.g., zebrafish xenografts vs. murine tumors) .

Q. How does the compound’s electronic configuration influence its reactivity in substitution reactions?

- Electrophilic Sites : The bromine atom at position 5 and chlorine at position 2 are susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions .

- Thiadiazole Ring : The sulfur atom stabilizes negative charge, facilitating oxidation to sulfoxides/sulfones .

- Experimental Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and characterize products using X-ray crystallography .

Q. What role does X-ray crystallography play in structural determination, and how is SHELX software applied?

- Workflow :

- Key Outputs :

Q. How are structure-activity relationships (SAR) analyzed for thiadiazole derivatives?

- Substituent Effects :

- Quantitative SAR (QSAR) : Use ML models (e.g., Random Forest) to correlate descriptors (e.g., polar surface area) with IC₅₀ values .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.